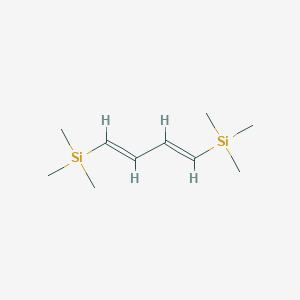
Butyl(8,8-dichlorooctyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(8,8-dichlorooctyl)stannane is an organotin compound with the molecular formula C12H24Cl2Sn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl(8,8-dichlorooctyl)stannane typically involves the reaction of butylstannane with 8,8-dichlorooctyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Butyl(8,8-dichlorooctyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Various reduced organotin species.
Substitution: Organotin compounds with different functional groups.
Scientific Research Applications
Butyl(8,8-dichlorooctyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of butyl(8,8-dichlorooctyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Butylstannane: A simpler organotin compound with similar reactivity.
Octylstannane: Another organotin compound with a longer carbon chain.
Dichlorooctylstannane: Similar structure but without the butyl group.
Uniqueness
Butyl(8,8-dichlorooctyl)stannane is unique due to the presence of both butyl and dichlorooctyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
18478-30-3 |
|---|---|
Molecular Formula |
C12H24Cl2Sn |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
butyl(8,8-dichlorooctyl)tin |
InChI |
InChI=1S/C8H15Cl2.C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;1-3-4-2;/h8H,1-7H2;1,3-4H2,2H3; |
InChI Key |
XCINKFDTFBDHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]CCCCCCCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


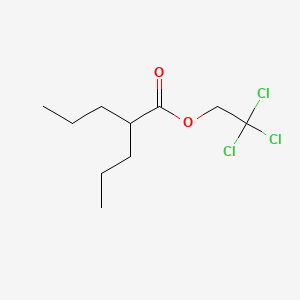




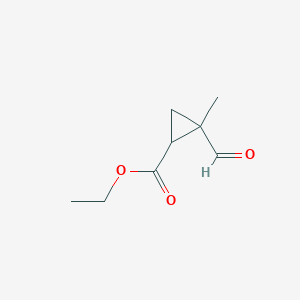

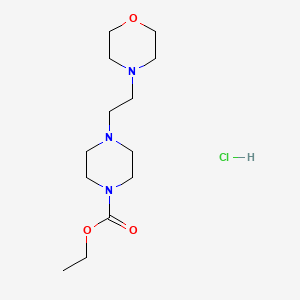
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)

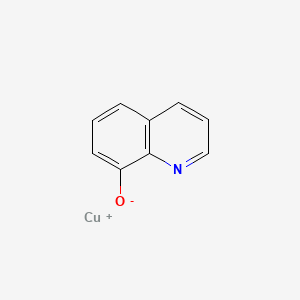
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)

